

N6022 off-target effects and selectivity profiling

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Compound of Interest

Compound Name: 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid

Cat. No.: B612232

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Technical Support Center: N6022

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating the off-target effects and selectivity profile of N6022, a potent and selective S-nitrosogluthathione reductase (GSNOR) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is N6022 and what is its primary target?

N6022 is a first-in-class, potent, selective, and reversible inhibitor of S-nitrosogluthathione reductase (GSNOR).^{[1][2][3][4][5]} GSNOR is the primary enzyme responsible for the metabolism of S-nitrosogluthathione (GSNO), a key endogenous signaling molecule involved in nitric oxide (NO) homeostasis.^{[1][2]} By inhibiting GSNOR, N6022 aims to increase the levels of GSNO, which can induce bronchodilation and reduce inflammation, making it a therapeutic candidate for diseases like asthma and cystic fibrosis.^{[2][4][6][7]}

Q2: What are the known on-target potency and binding characteristics of N6022?

N6022 is a tight-binding inhibitor of GSNOR.^{[1][2]} In kinetic assays, it exhibits a mixed uncompetitive mode of inhibition towards the GSNO substrate and is uncompetitive with the cofactors NAD⁺ and NADH.^{[1][2]}

Parameter	Value	Reference
IC50	8 nM	[1][3][5]
Ki	2.5 nM	[1][2][5]

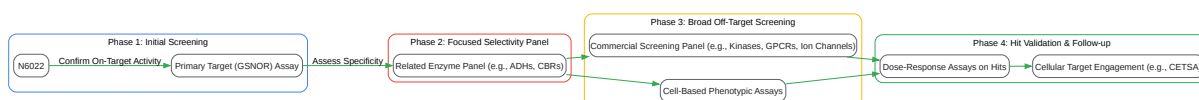
Q3: What is known about the selectivity and off-target profile of N6022?

N6022 is described as a "selective" GSNOR inhibitor with "limited off-target activity".[4][5] Preclinical safety evaluations have shown it to be well-tolerated at therapeutic doses.[8] A study on novel GSNOR inhibitors highlighted that a related compound showed high selectivity against alcohol dehydrogenase (ADH) and carbonyl reductase (CBR1) family enzymes, suggesting a focused activity profile for this class of inhibitors.[9]

Q4: How can I experimentally determine the broader selectivity profile of N6022?

To assess the broader selectivity of N6022, a tiered approach is recommended. This typically involves screening against a panel of related enzymes, followed by a broader panel of common off-target candidates.

Workflow for Selectivity Profiling



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Caption: A typical experimental workflow for determining the selectivity profile of a small molecule inhibitor like N6022.

Troubleshooting Guides

Problem 1: I am observing unexpected cellular phenotypes that do not seem to be related to GSNOR inhibition.

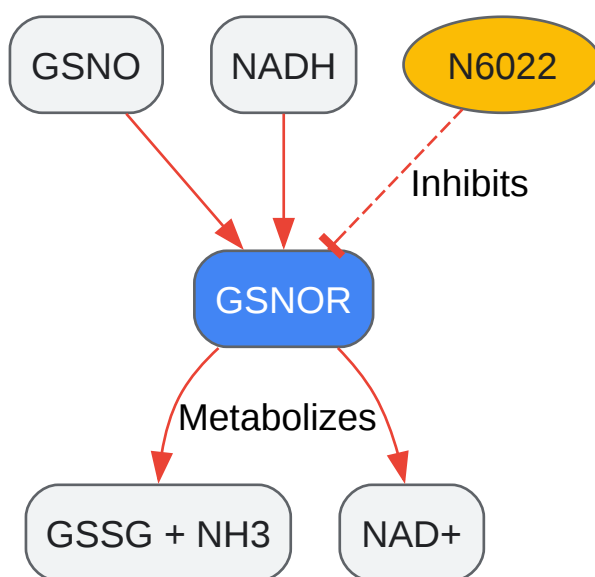
- Possible Cause: This could indicate an off-target effect of N6022. While reported to be selective, it's possible it interacts with other proteins, especially at higher concentrations.
- Troubleshooting Steps:
 - Confirm On-Target Engagement: Use a cellular thermal shift assay (CETSA) to confirm that N6022 is engaging with GSNOR in your cellular model at the concentrations used.
 - Dose-Response Analysis: Perform a dose-response curve for the observed phenotype. If the phenotype only manifests at concentrations significantly higher than the GSNOR IC50, it is more likely an off-target effect.
 - Broad Panel Screening: If the phenotype is persistent and concerning, consider running N6022 against a broad off-target screening panel (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) to identify potential unintended targets.
 - Literature Review: Search for literature on the observed phenotype and see if it is a known consequence of inhibiting pathways that could be related to potential off-targets.

Problem 2: My in vitro enzymatic assay results with N6022 are not reproducible.

- Possible Cause: Issues with compound solubility, stability, or assay conditions can lead to variability.
- Troubleshooting Steps:
 - Compound Handling: N6022 is typically dissolved in DMSO for in vitro use.^[3] Ensure fresh DMSO is used, as hygroscopic DMSO can affect solubility.^[5] Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.^[3]
 - Solubility Check: Visually inspect your final assay solution for any precipitation of N6022. You can also measure the concentration of N6022 in your final assay buffer using an appropriate analytical method like HPLC.

- Assay Controls: Ensure all your controls (vehicle, positive inhibitor control) are behaving as expected. This will help you determine if the issue is specific to N6022 or a more general assay problem.
- Cofactor Concentrations: The inhibitory activity of N6022 is dependent on the concentrations of GSNO and NADH/NAD⁺.^[1] Ensure these are consistent across your experiments.

GSNOR Catalytic Cycle and N6022 Inhibition



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Caption: Simplified diagram of the GSNOR catalytic cycle and the inhibitory action of N6022.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for GSNOR Target Engagement

This protocol is a general framework for assessing the engagement of N6022 with its target protein GSNOR in a cellular context.

- Cell Culture and Lysis:
 - Culture cells of interest to ~80% confluency.

- Harvest cells and resuspend in a suitable lysis buffer (e.g., PBS with protease inhibitors).
- Lyse the cells by freeze-thaw cycles or sonication.
- Clarify the lysate by centrifugation to remove cell debris.
- N6022 Treatment:
 - Divide the cell lysate into aliquots.
 - Treat the aliquots with varying concentrations of N6022 (e.g., 0.1 nM to 10 μ M) or a vehicle control (e.g., DMSO).
 - Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for compound binding.
- Heat Treatment:
 - Heat the treated lysates at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
 - Immediately cool the samples on ice to stop the denaturation process.
- Separation of Soluble and Aggregated Proteins:
 - Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
 - Carefully collect the supernatant containing the soluble protein fraction.
- Analysis by Western Blot:
 - Denature the soluble protein samples and run them on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for GSNOR.
 - Use a suitable secondary antibody and detection reagent to visualize the GSNOR bands.

- Quantify the band intensities. An increase in the amount of soluble GSNOR at higher temperatures in the N6022-treated samples compared to the vehicle control indicates target engagement.

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